rac 1,2-Diaminopropane
rac 1,2-Diaminopropane
1,2-propylenediamine appears as a colorless liquid with an ammonia-like odor. Strongly irritates skin and tissue.
1, 2 Diaminopropane, also known as 1, 2-propanediamine or pn, belongs to the class of organic compounds known as monoalkylamines. These are organic compounds containing an primary aliphatic amine group. 1, 2 Diaminopropane exists as a liquid, soluble (in water), and a very strong basic compound (based on its pKa). 1, 2 Diaminopropane has been detected in multiple biofluids, such as urine and blood. 1, 2 Diaminopropane can be converted into propylene 1, 2-bis(dithiocarbamic acid).
Propylenediamine is a diamine that is propane substituted by amino groups at positions 1 and 2. Propylenediamine is commonly used as a bidentate ligand in the formation of coordination complexes. It has a role as a ligand.
1, 2 Diaminopropane, also known as 1, 2-propanediamine or pn, belongs to the class of organic compounds known as monoalkylamines. These are organic compounds containing an primary aliphatic amine group. 1, 2 Diaminopropane exists as a liquid, soluble (in water), and a very strong basic compound (based on its pKa). 1, 2 Diaminopropane has been detected in multiple biofluids, such as urine and blood. 1, 2 Diaminopropane can be converted into propylene 1, 2-bis(dithiocarbamic acid).
Propylenediamine is a diamine that is propane substituted by amino groups at positions 1 and 2. Propylenediamine is commonly used as a bidentate ligand in the formation of coordination complexes. It has a role as a ligand.
Brand Name:
Vulcanchem
CAS No.:
78-90-0
VCID:
VC0031400
InChI:
InChI=1S/C3H10N2/c1-3(5)2-4/h3H,2,4-5H2,1H3
SMILES:
CC(CN)N
Molecular Formula:
C3H10N2
CH3CH(NH2)CH2NH2
C3H10N2
CH3CH(NH2)CH2NH2
C3H10N2
Molecular Weight:
74.13 g/mol
rac 1,2-Diaminopropane
CAS No.: 78-90-0
Reference Standards
VCID: VC0031400
Molecular Formula: C3H10N2
CH3CH(NH2)CH2NH2
C3H10N2
Molecular Weight: 74.13 g/mol
CAS No. | 78-90-0 |
---|---|
Product Name | rac 1,2-Diaminopropane |
Molecular Formula | C3H10N2 CH3CH(NH2)CH2NH2 C3H10N2 |
Molecular Weight | 74.13 g/mol |
IUPAC Name | propane-1,2-diamine |
Standard InChI | InChI=1S/C3H10N2/c1-3(5)2-4/h3H,2,4-5H2,1H3 |
Standard InChIKey | AOHJOMMDDJHIJH-UHFFFAOYSA-N |
SMILES | CC(CN)N |
Canonical SMILES | CC(CN)N |
Boiling Point | 248.9 °F at 760 mm Hg (NTP, 1992) 119.5 °C 119 °C |
Density | 0.8584 (NTP, 1992) Relative density (water = 1): 0.9 |
Flash Point | 92 °F (NFPA, 2010) 33 °C c.c. |
Melting Point | -35 °F (NTP, 1992) -12 °C |
Physical Description | 1,2-propylenediamine appears as a colorless liquid with an ammonia-like odor. Strongly irritates skin and tissue. Liquid Solid HYGROSCOPIC COLOURLESS LIQUID WITH PUNGENT ODOUR. |
Description | 1,2-propylenediamine appears as a colorless liquid with an ammonia-like odor. Strongly irritates skin and tissue. 1, 2 Diaminopropane, also known as 1, 2-propanediamine or pn, belongs to the class of organic compounds known as monoalkylamines. These are organic compounds containing an primary aliphatic amine group. 1, 2 Diaminopropane exists as a liquid, soluble (in water), and a very strong basic compound (based on its pKa). 1, 2 Diaminopropane has been detected in multiple biofluids, such as urine and blood. 1, 2 Diaminopropane can be converted into propylene 1, 2-bis(dithiocarbamic acid). Propylenediamine is a diamine that is propane substituted by amino groups at positions 1 and 2. Propylenediamine is commonly used as a bidentate ligand in the formation of coordination complexes. It has a role as a ligand. |
Solubility | Very soluble (NTP, 1992) Solubility in water: miscible |
Synonyms | (RS)-1,2-Propanediamine; (±)-1,2-Diaminopropane; 1,2-Diaminopropane; 1,2-Propylenediamine; 1-Methyl-1,2-diaminoethane; 2,3-Diaminopropane; DL-1,2-Propanediamine; N,N’-Dimethyl-1,2-diaminopropane; NSC 175731; Propylenediamine; dl-1,2-Propylenediamine |
Vapor Density | 2.6 (NTP, 1992) (Relative to Air) Relative vapor density (air = 1): 2.6 |
Vapor Pressure | 10.61 mmHg Vapor pressure, kPa at 20 °C: 1.2 |
PubChem Compound | 6567 |
Last Modified | Nov 11 2021 |
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